molecular formula C6H14Cl2NO3P B14406523 Dimethyl bis(2-chloroethyl)phosphoramidate CAS No. 82475-49-8

Dimethyl bis(2-chloroethyl)phosphoramidate

Cat. No.: B14406523
CAS No.: 82475-49-8
M. Wt: 250.06 g/mol
InChI Key: BRRKKAHIRNMUTP-UHFFFAOYSA-N
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Description

Dimethyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two dimethyl groups and two 2-chloroethyl groups. It is part of a broader class of phosphoramidates, which are recognized for their applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .

Scientific Research Applications

Dimethyl bis(2-chloroethyl)phosphoramidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: In biological research, it is studied for its potential effects on cellular processes and enzyme activity.

    Medicine: This compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl bis(2-chloroethyl)phosphoramidate include:

  • Dimethyl bis(2-hydroxyethyl)phosphoramidate
  • Dimethyl bis(2-methoxyethyl)phosphoramidate
  • Dimethyl bis(2-ethoxyethyl)phosphoramidate

Uniqueness

This compound is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

82475-49-8

Molecular Formula

C6H14Cl2NO3P

Molecular Weight

250.06 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-dimethoxyphosphorylethanamine

InChI

InChI=1S/C6H14Cl2NO3P/c1-11-13(10,12-2)9(5-3-7)6-4-8/h3-6H2,1-2H3

InChI Key

BRRKKAHIRNMUTP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N(CCCl)CCCl)OC

Origin of Product

United States

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